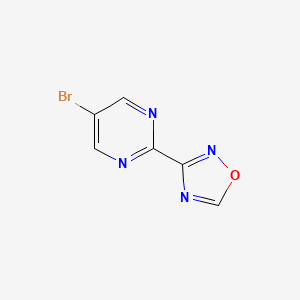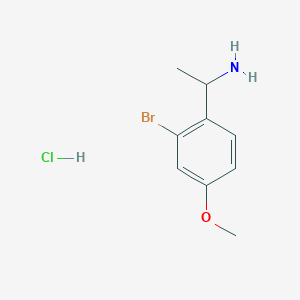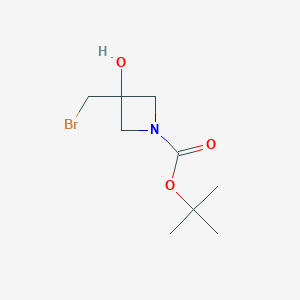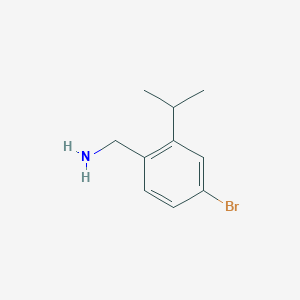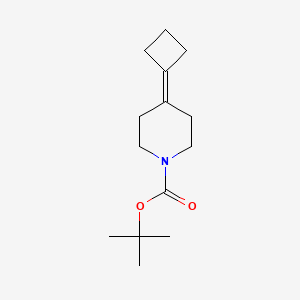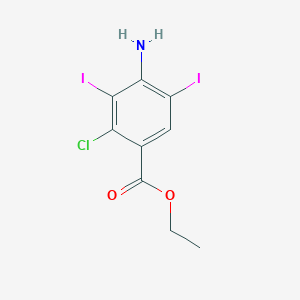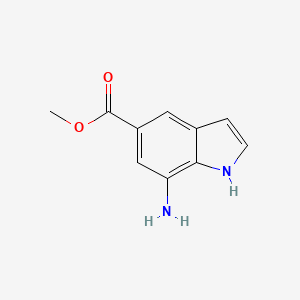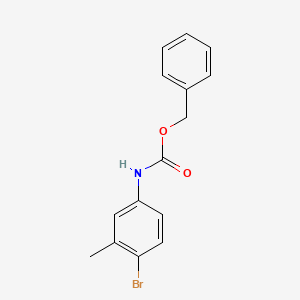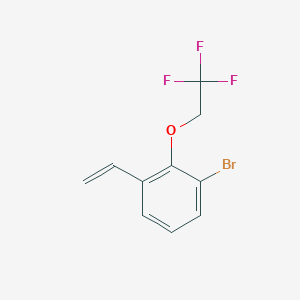
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene
Overview
Description
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound with the molecular formula C10H8BrF3O It is a derivative of benzene, featuring a bromine atom, a trifluoroethoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1,3-difluorobenzene and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom by the trifluoroethoxy group under basic conditions
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene can be compared with similar compounds such as:
1-Bromo-2-(2,2,2-trifluoroethoxy)benzene: Lacks the vinyl group, making it less reactive in certain coupling reactions.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: The trifluoroethoxy group is positioned differently, affecting its reactivity and applications.
1-Bromo-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoroethoxy group, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-7-4-3-5-8(11)9(7)15-6-10(12,13)14/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFOZVJWXJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)
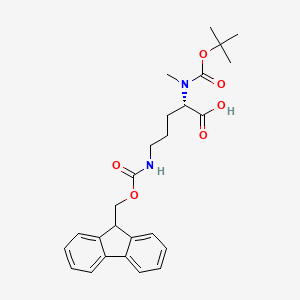
![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
